Aflatoxin B1
Overview
Description
Aflatoxin B1 is a potent mycotoxin produced by the fungi Aspergillus flavus and Aspergillus parasiticus. It is considered the most toxic aflatoxin and is highly implicated in hepatocellular carcinoma in humans . This compound is a common contaminant in various foods, including peanuts, cottonseed meal, corn, and other grains, as well as animal feeds . It is known for its carcinogenic, mutagenic, teratogenic, and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aflatoxin B1 is naturally synthesized by Aspergillus species under favorable conditions such as high temperature and humidity . The biosynthesis involves a complex pathway starting from acetate units, leading to the formation of a polyketide structure that undergoes various enzymatic modifications to produce this compound .
Industrial Production Methods: Industrial production of this compound is not typically pursued due to its toxic nature. its detection and quantification in food and feed are crucial. Methods such as thin-layer chromatography, high-performance liquid chromatography, mass spectrometry, and enzyme-linked immunosorbent assay are commonly used for this purpose .
Chemical Reactions Analysis
Types of Reactions: Aflatoxin B1 undergoes several chemical reactions, including oxidation, reduction, and hydrolysis . One of the significant reactions is the formation of this compound-8,9-epoxide, a highly reactive intermediate that binds to DNA and proteins, leading to mutagenic and carcinogenic effects .
Common Reagents and Conditions:
Oxidation: Involves cytochrome P450 enzymes in the liver, converting this compound to its epoxide form.
Reduction: Can occur under anaerobic conditions, leading to less toxic metabolites.
Hydrolysis: Leads to the formation of aflatoxin B2a and other degradation products.
Major Products:
This compound-8,9-epoxide: A major carcinogenic metabolite.
Aflatoxin B2a: A less toxic hydrolysis product.
Scientific Research Applications
Aflatoxin B1 is extensively studied in various fields due to its toxic properties:
Mechanism of Action
Aflatoxin B1 exerts its toxic effects primarily through the formation of this compound-8,9-epoxide, which binds to DNA and proteins, causing mutations and cellular damage . This epoxide form is generated by cytochrome P450 enzymes in the liver . The binding of this compound-8,9-epoxide to DNA leads to the formation of adducts, which can result in mutations and ultimately cancer . Additionally, oxidative stress and the generation of reactive oxygen species contribute to its toxic effects .
Comparison with Similar Compounds
Aflatoxin B1 is part of a group of structurally related compounds known as aflatoxins. Other notable aflatoxins include:
Aflatoxin B2: Less toxic than this compound but still poses significant health risks.
Aflatoxin G1 and G2: Produced by Aspergillus parasiticus and also toxic, though less potent than this compound.
Aflatoxin M1 and M2: Metabolites of this compound and B2 found in milk and dairy products.
Uniqueness of this compound: this compound is the most potent and prevalent aflatoxin, making it a primary focus of research and regulatory efforts . Its high toxicity and widespread occurrence in food and feed highlight the need for effective detection and mitigation strategies .
Properties
IUPAC Name |
(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIQSTLJSLGHID-WNWIJWBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
Record name | AFLATOXIN B-1 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020035, DTXSID00873175 | |
Record name | Aflatoxin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Aflatoxin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aflatoxin b-1 appears as colorless to pale yellow crystals or white powder. Exhibits blue fluorescence. (NTP, 1992), Solid; Exhibits blue fluorescence; [Merck Index] Colorless to pale yellow or white solid; [CAMEO] Faintly yellow powder; [MSDSonline], Solid | |
Record name | AFLATOXIN B-1 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Aflatoxin B1 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3535 | |
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Record name | Aflatoxin B1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | AFLATOXIN B-1 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Mechanism of Action |
The potent hepatocarcinogenic fungal constituent aflatoxin B1, requires metabolic activation to yield its biological effects & is covalently bound to hepatic macromolecules in the rat., With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase II was: B1 greater than G1 greater than B2, G2., The suspect human hepatocarcinogen aflatoxin B1 (AFB1) is a well-known potent initiator of hepatic tumors in rainbow trout (Oncorhynchus mykiss). Both hepatocellular carcinomas and mixed hepatocellular/cholangiocellular carcinomas are induced by AFB1 in trout, with the mixed form predominating. Previously two c-ras genes were isolated from trout liver cDNA, and in the present study DNA was analyzed from 14 AFB1-induced trout liver tumors for point mutations in exon 1 of both genes. Using the polymerase chain reaction and oligonucleotide hybridization methods, a high proportion (10/14) of the AFB1 initiated tumor DNAs showed evidence of activating point mutations in the trout c-Ki-ras gene. Of the 10 mutant ras genotypes, seven were codon 12 GGA - GTA transversions, two were codon 13 GGT - GTT transversions, and one was a codon 12 GGA - AGA transition. Nucleotide sequence analysis of cloned polymerase chain reation products from four of these tumor DNAS provided definitive evidence for two codon 12 GGA - GTA mutations, one codon 12 GGA - AGA mutation, and one codon 13 GGT - GTT mutation, in complete agreement with the oligonucleotide hybridization results. No mutations were detected in exon 1 of a second trout ras gene also expressed in liver, nor in DNA from control livers. This is the first report of experimentally induced ras gene point mutations in a lower vertebrates fish model. The results indicates that the hepatocarcinogen AFB1 induces c-Ki-ras gene mutations in trout similar to those in rat liver tumors., Aflatoxin B1 has been suggested as a causative agent for a G to T mutation at codon 249 in the p53 gene in human hepatocellular carcinomas from southern Africa and Qidong in China. To test this hypothesis, nine tumors induced by aflatoxin B1 in nonhuman primates were analyzed for mutations in the p53 gene. These included four hepatocellular carcinomas, two cholangiocarcinomas, a spindle cell carcinoma of the bile duct, a hemangioendothelial sarcoma of the liver, and an osteogenic sarcoma of the tibia. None of the tumors showed changes at the third position of codon 249 by cleavage analysis of the HaeIII enzyme site at codon 249. A point mutation was identified in one hepatocellular carcinoma at the second position of codon 175 (G to T transversion) by sequencing analysis of the four conserved domains (II to V) in the p53 gene. These data suggest that mutations in the p53 gene are not necessary in aflatoxin B1 induced hepatocarcinogenesis in nonhuman primates. The occurrence of mutation in codon 249 of the p53 gene in selective samples of human hepatocellular cancers may indicate involvement of environmental carcinogens other than aflatoxin B1 or that hepatitis B virus-related hepatitis is a prerequisite for aflatoxin B1 induction of G to T transversion in codon 249., For more Mechanism of Action (Complete) data for AFLATOXIN B1 (11 total), please visit the HSDB record page. | |
Record name | AFLATOXIN B1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals ... exhibits blue fluorescence | |
CAS No. |
1162-65-8, 10279-73-9 | |
Record name | AFLATOXIN B-1 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19727 | |
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Record name | Aflatoxin B1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1162-65-8 | |
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Record name | Aflatoxin B1 | |
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Record name | AFLATOXIN B1 | |
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Record name | Aflatoxin B1 | |
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Record name | (+/-)-Aflatoxin B1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |
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Record name | 2,3,6aα,9aα-tetrahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione | |
Source | European Chemicals Agency (ECHA) | |
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Record name | AFLATOXIN B1 | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N2N2Y55MH | |
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Record name | AFLATOXIN B1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Aflatoxin B1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
514 to 516 °F (NTP, 1992), 268 °C | |
Record name | AFLATOXIN B-1 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | AFLATOXIN B1 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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